molecular formula C22H25N3O3 B11329434 N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

Cat. No.: B11329434
M. Wt: 379.5 g/mol
InChI Key: SDGUPVQNRDVJCB-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is a synthetic organic compound It is characterized by the presence of an oxadiazole ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a suitable aryl halide and a palladium catalyst.

    Formation of the Propanamide Moiety: The propanamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide: Similar structure with a chlorine substituent instead of a methyl group.

    N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[5-ethyl-2-(propan-2-yl)phenoxy]propanamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and phenyl group contribute to its stability and reactivity, while the propanamide moiety enhances its solubility and bioavailability.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-(5-methyl-2-propan-2-ylphenoxy)propanamide

InChI

InChI=1S/C22H25N3O3/c1-13(2)18-11-8-15(4)12-19(18)27-16(5)20(26)23-22-24-21(28-25-22)17-9-6-14(3)7-10-17/h6-13,16H,1-5H3,(H,23,25,26)

InChI Key

SDGUPVQNRDVJCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=C(C=CC(=C3)C)C(C)C

Origin of Product

United States

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